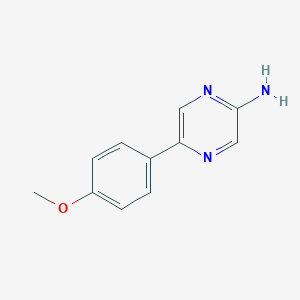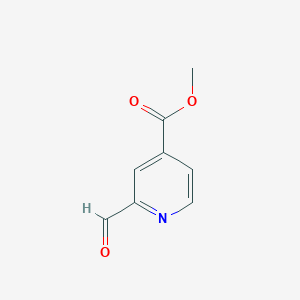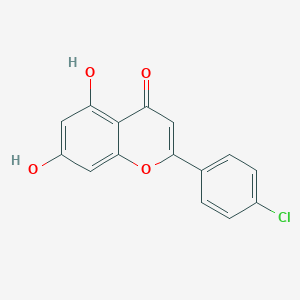
1-Tert-butylpyrrolidine
Vue d'ensemble
Description
1-Tert-butylpyrrolidine is a chemical compound with the molecular formula C8H17N and a molecular weight of 127.2273 . It is also known as 1-tert-Butylpyrrolidine .
Synthesis Analysis
The synthesis of 1-butylpyrrolidine and its derivatives has been developed via a one-pot method from ammonia and 1,4-butandiol . The product of 1-butylpyrrolidine was emphatically investigated, and the yield was 76% under the optimized conditions .Molecular Structure Analysis
The molecular structure of 1-Tert-butylpyrrolidine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Applications De Recherche Scientifique
Microwave Assisted Synthesis and Antimicrobial Activity
1-Tert-butylpyrrolidine derivatives, such as 2-Benzyl-tert-butylpyrrolidine-1,2-dicarboxylate, have been utilized in microwave-assisted synthesis to produce compounds with antimicrobial properties. The study by Sreekanth and Jha (2020) highlighted the efficient synthesis of these compounds and their significant antimicrobial activity, particularly 1-acetyl-2-benzylpyrrolidine-2-carboxamide (Sreekanth & Jha, 2020).
Inhibitor of HCV NS5A
The compound ABT-267, which incorporates tert-butylpyrrolidine, has been identified as a potent pan-genotypic inhibitor of HCV NS5A. This discovery by DeGoey et al. (2014) indicates its effectiveness across various genotypes of Hepatitis C, demonstrating its potential in treating this virus (DeGoey et al., 2014).
NMR Tag for High-Molecular-Weight Systems
Chen et al. (2015) researched the use of O-tert-Butyltyrosine, a derivative of 1-Tert-butylpyrrolidine, as an NMR tag for high-molecular-weight systems. This study demonstrated its utility in observing narrow signals in NMR spectroscopy, useful in protein research and ligand binding studies (Chen et al., 2015).
Electrodeposition in Ionic Liquids
Research by Pulletikurthi et al. (2017) utilized mixtures containing 1-butylpyrrolidine for the electrodeposition of zinc and aluminum. This study highlights the potential of such ionic liquids in electrodeposition processes and the production of metal nanoplates (Pulletikurthi et al., 2017).
Synthesis from Aqueous Ammonia
The one-pot synthesis of 1-butylpyrrolidine and its derivatives from ammonia and 1,4-butandiol was developed by Long et al. (2020), providing an economical and efficient route for producing these compounds (Long et al., 2020).
Synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate
Han et al. (2018) focused on synthesizing (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, a process useful in the pharmaceutical industry for creating active substances (Han et al., 2018).
Fluoropyrrolidine-2-carbonyl Fluorides in Medicinal Chemistry
Singh and Umemoto (2011) explored the synthesis and use of fluoropyrrolidine derivatives, which are significant in medicinal chemistry, particularly as inhibitors in various therapeutic applications (Singh & Umemoto, 2011).
Orientations Futures
The future directions in the field of pyrrolidine derivatives involve the development of new synthesis methods and the exploration of their applications. For instance, the synthesis of 1-butylpyrrolidine and its derivatives was developed via a one-pot method from ammonia and 1,4-butandiol . This work offers a straightforward, economical route for 1-butylpyrrolidine and its derivatives .
Propriétés
IUPAC Name |
1-tert-butylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2,3)9-6-4-5-7-9/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMQSIGDRWCJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302033 | |
| Record name | 1-tert-butylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butylpyrrolidine | |
CAS RN |
15185-01-0 | |
| Record name | NSC148206 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-tert-butylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)











